molecular formula C10H15NO2 B044889 (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one CAS No. 116910-11-3

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one

Cat. No.: B044889
CAS No.: 116910-11-3
M. Wt: 181.23 g/mol
InChI Key: JOXQDNAGAGXGOK-PSASIEDQSA-N
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Description

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one is a complex organic compound with a unique structure that includes a pyrrolo[2,1-b]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,1-b]oxazole ring system and the introduction of the isopropyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one is unique due to its specific structural features, such as the pyrrolo[2,1-b]oxazole ring and the stereochemistry of the isopropyl and methyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

(3S,7aR)-7a-methyl-3-propan-2-yl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h4-5,7-8H,6H2,1-3H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXQDNAGAGXGOK-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1C(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CO[C@]2(N1C(=O)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428116
Record name (3S,7aR)-7a-Methyl-3-(propan-2-yl)-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116910-11-3
Record name (3S,7aR)-7a-Methyl-3-(propan-2-yl)-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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